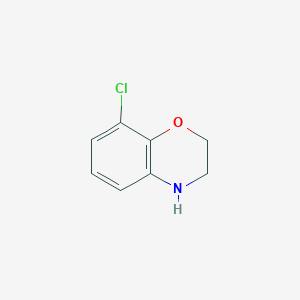

8-chloro-3,4-dihydro-2H-1,4-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

While specific synthesis methods for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” were not found, there are efficient synthesis methods for 3,4-dihydro-1,4-benzoxazine derivatives. These methods involve Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .

Molecular Structure Analysis

The InChI code for “8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“8-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a liquid at room temperature .

科学的研究の応用

Bioactivity and Ecological Role

8-chloro-3,4-dihydro-2H-1,4-benzoxazine belongs to a broader class of compounds known as benzoxazinones, which have garnered interest due to their wide range of bioactive properties. These compounds have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. Benzoxazinones, including derivatives like 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, are considered promising sources for the development of natural herbicide models. Their ecological role in the chemical defense mechanisms of plants producing them has also been highlighted, along with their potential pharmaceutical applications due to the versatility and relative simplicity of the benzoxazinone skeleton (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Neuroprotective Antioxidants

In the realm of neuroscience, 8-amino-1,4-benzoxazine derivatives, closely related to 8-chloro-3,4-dihydro-2H-1,4-benzoxazine, have been synthesized and evaluated for their neuroprotective antioxidant capabilities. These compounds were investigated for their potential to inhibit oxidative stress-mediated neuronal degeneration. The study found that derivatives with specific substituents at the 3- and 8-positions of the benzoxazine ring displayed significant neuroprotective activity without intrinsic cytotoxicity, suggesting their promise for therapeutic applications in neurodegenerative diseases (Largeron, Lockhart, Pfeiffer, & Fleury, 1999).

Anticorrosive Properties

Research into bio-based polymers has led to the synthesis of fully bio-based benzoxazine monomers, including those derived from benzoxazines like 8-chloro-3,4-dihydro-2H-1,4-benzoxazine. These monomers have been used to develop copolymers with improved thermal properties and anticorrosion capabilities, demonstrating the potential of benzoxazine derivatives in creating sustainable materials with specialized applications (Wang, Sun, Liu, Sudo, & Endo, 2012).

Allelochemicals and Agricultural Utility

Benzoxazinones, including 8-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives, have been isolated and synthesized for their potential agronomic utility. These compounds exhibit a range of biological activities that could be harnessed in agriculture, such as antimicrobial, antifungal, and insecticidal properties, contributing to pest and disease resistance in crops (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Safety And Hazards

The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

将来の方向性

特性

IUPAC Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCXOTDTJQCKIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585697 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

939759-05-4 |

Source

|

| Record name | 8-Chloro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)

![6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591167.png)

![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1591171.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1591172.png)